molecular formula C10H17BrN2OS B14709730 6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide CAS No. 21457-21-6

6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide

Cat. No.: B14709730
CAS No.: 21457-21-6
M. Wt: 293.23 g/mol
InChI Key: YPZTWNWUEMQXKK-UHFFFAOYSA-N
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Description

6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo-pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and amidine precursors under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrobromic acid, which facilitates the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-3,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide is unique due to its thiazolo-pyrimidine core, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

21457-21-6

Molecular Formula

C10H17BrN2OS

Molecular Weight

293.23 g/mol

IUPAC Name

3,5,5,7-tetramethyl-6H-[1,3]thiazolo[3,2-a]pyrimidin-7-ol;hydrobromide

InChI

InChI=1S/C10H16N2OS.BrH/c1-7-5-14-8-11-10(4,13)6-9(2,3)12(7)8;/h5,13H,6H2,1-4H3;1H

InChI Key

YPZTWNWUEMQXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(CC(N12)(C)C)(C)O.Br

Origin of Product

United States

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